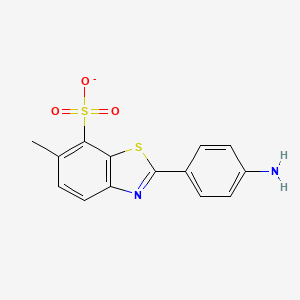

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 7-Sulfonate de 2-(4-aminophényl)-6-méthyl-1,3-benzothiazole est un composé organique complexe appartenant à la famille des benzothiazoles. Les benzothiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure cyclique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 7-Sulfonate de 2-(4-aminophényl)-6-méthyl-1,3-benzothiazole implique généralement la condensation de l'o-aminothiophénol avec l'acide p-aminobenzoïque substitué. Cette réaction est souvent facilitée par l'utilisation d'acide sulfurique supporté par une résine mélamine-formaldéhyde (MFR) sous irradiation micro-ondes et sans solvant . Les conditions réactionnelles sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais avec une efficacité et une évolutivité accrues. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut contribuer à obtenir une qualité constante et un débit élevé.

Analyse Des Réactions Chimiques

Types de réactions

Le 7-Sulfonate de 2-(4-aminophényl)-6-méthyl-1,3-benzothiazole subit divers types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le cycle benzothiazole.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des pH contrôlés pour garantir des transformations sélectives et efficaces.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes et des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à un large éventail de dérivés de benzothiazole.

Applications de recherche scientifique

Le 7-Sulfonate de 2-(4-aminophényl)-6-méthyl-1,3-benzothiazole présente plusieurs applications de recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.

Industrie : Le composé est utilisé dans le développement de matériaux de pointe, notamment des polymères et des revêtements, en raison de ses propriétés chimiques uniques.

Mécanisme d'action

Le mécanisme d'action du 7-Sulfonate de 2-(4-aminophényl)-6-méthyl-1,3-benzothiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à se lier à des cibles intracellulaires . Dans le traitement du cancer, le composé est métabolisé par les enzymes du cytochrome P450 en métabolites actifs qui induisent des effets cytotoxiques dans les cellules tumorales .

Applications De Recherche Scientifique

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to perturb bacterial cell membranes and bind to intracellular targets . In cancer treatment, the compound is metabolized by cytochrome P450 enzymes to active metabolites that induce cytotoxic effects in tumor cells .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(4-Amino-3-méthylphényl)benzothiazole : Connu pour ses puissantes propriétés antitumorales.

2-Aminobenzothiazole : Un échafaudage polyvalent utilisé dans la synthèse de divers composés hétérocycliques.

Unicité

Le 7-Sulfonate de 2-(4-aminophényl)-6-méthyl-1,3-benzothiazole est unique en raison de son groupe sulfonate, qui lui confère des propriétés chimiques distinctes et améliore sa solubilité dans les milieux aqueux. Cela le rend particulièrement utile dans les applications nécessitant des composés solubles dans l'eau.

Propriétés

IUPAC Name |

2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19)/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZUHYIHYBDNLC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N2O3S2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)

![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)

![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)

![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)

![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)

![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)

![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)

![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)